Cas no 1805752-50-4 (Methyl 5-methyl-2-(2-oxopropyl)phenylacetate)

Methyl 5-methyl-2-(2-oxopropyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-methyl-2-(2-oxopropyl)phenylacetate
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- インチ: 1S/C13H16O3/c1-9-4-5-11(7-10(2)14)12(6-9)8-13(15)16-3/h4-6H,7-8H2,1-3H3
- InChIKey: YLEYMKXEODMUNU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C=C(C)C=CC=1CC(C)=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 260
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 1.7
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008030-250mg |
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate |
1805752-50-4 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010008030-500mg |
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate |
1805752-50-4 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010008030-1g |
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate |
1805752-50-4 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Methyl 5-methyl-2-(2-oxopropyl)phenylacetateに関する追加情報
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate (CAS No. 1805752-50-4): A Comprehensive Overview
Methyl 5-methyl-2-(2-oxopropyl)phenylacetate, identified by its CAS number 1805752-50-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The detailed exploration of this compound not only highlights its chemical properties but also delves into the latest research findings that underscore its relevance in modern science.
The molecular structure of Methyl 5-methyl-2-(2-oxopropyl)phenylacetate consists of a phenyl ring substituted with a methyl group at the 5-position and an acetoacetate moiety linked to a propyl group at the 2-position. This configuration imparts distinct reactivity and functionality, making it a valuable candidate for synthetic chemistry and drug development. The presence of both electron-donating and electron-withdrawing groups within the molecule allows for diverse interactions with biological targets, which is a critical factor in pharmaceutical applications.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, and Methyl 5-methyl-2-(2-oxopropyl)phenylacetate is no exception. Research has demonstrated that this compound exhibits promising properties as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as esterification and condensation reactions, makes it an indispensable tool in organic synthesis. Moreover, the compound's stability under different reaction conditions further enhances its utility in laboratory settings.
The pharmaceutical industry has been particularly intrigued by the potential of Methyl 5-methyl-2-(2-oxopropyl)phenylacetate due to its structural similarity to known bioactive molecules. Studies have shown that derivatives of this compound may exhibit pharmacological effects relevant to inflammation, pain management, and neuroprotection. For instance, modifications to the acetoacetate moiety have been explored to enhance binding affinity to specific enzymes and receptors. These findings align with the broader trend in drug discovery, where natural product-inspired molecules are being leveraged to develop novel therapeutic agents.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl 5-methyl-2-(2-oxopropyl)phenylacetate. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at the atomic level. This approach has not only accelerated the design of new derivatives but also provided insights into their mechanisms of action. Such computational studies are essential for optimizing lead compounds before they enter preclinical testing, thereby streamlining the drug development process.
The environmental impact of chemical research is another area where Methyl 5-methyl-2-(2-oxopropyl)phenylacetate has been examined. Efforts have been made to develop synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to create more sustainable methodologies for producing this compound. For example, catalytic processes have been employed to enhance reaction efficiency while reducing reliance on hazardous reagents. These innovations reflect a growing commitment within the scientific community to responsible chemical synthesis.
In conclusion, Methyl 5-methyl-2-(2-oxopropyl)phenylacetate (CAS No. 1805752-50-4) represents a fascinating compound with multifaceted applications in chemical synthesis and pharmaceutical research. Its unique structural features and promising biological properties make it a subject of intense study. As research continues to uncover new possibilities for this molecule, it is likely to remain at the forefront of scientific exploration in the coming years.
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